molecular formula C22H24N4O2 B2624550 N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034382-54-0

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2624550
CAS No.: 2034382-54-0
M. Wt: 376.46
InChI Key: HBXDADOHUXQTEO-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and an oxane ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxane and carboxamide groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, pyridine, and oxane derivatives that share structural features with N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-26-16-19(15-25-26)18-11-17(12-23-14-18)13-24-21(27)22(7-9-28-10-8-22)20-5-3-2-4-6-20/h2-6,11-12,14-16H,7-10,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXDADOHUXQTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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